molecular formula C7H7F3N2O B2945675 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1936401-01-2

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2945675
CAS No.: 1936401-01-2
M. Wt: 192.141
InChI Key: KURRERTXGKKPBY-UHFFFAOYSA-N
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Description

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a trifluoroethyl group at position 1, a methyl group at position 5, and an aldehyde moiety at position 4. Its molecular formula is C₇H₇F₃N₂O, with a molecular weight of 192.14 g/mol. The trifluoroethyl group confers strong electron-withdrawing effects, influencing both chemical reactivity and metabolic stability. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in forming bioactive analogs via aldehyde-mediated condensation reactions .

Properties

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURRERTXGKKPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group can enhance the binding affinity and specificity of the compound for its molecular target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below highlights key differences in substituents, molecular properties, and applications among the compound of interest and related pyrazole/triazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions & Key Groups Reported Applications/Activities References
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde C₇H₇F₃N₂O 192.14 1: CF₃CH₂; 4: CHO; 5: CH₃ Agrochemical/pharmaceutical potential (inferred) -
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₇H₄ClF₃N₂O 248.57 1: CH₃; 3: CF₃; 4: CHO; 5: Cl Agrochemical intermediates
5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₁₃H₁₁Cl₂N₂O₂ 314.15 1,3: CH₃; 4: CHO; 5: 2,4-Cl₂PhO Structural studies
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₄N₂O₂ 278.31 1: Ph; 3: CH₃; 4: CHO; 5: PhO Antibacterial, anti-inflammatory
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde C₁₀H₉N₃O 187.20 Core: 1,2,3-triazole; 1: Ph; 4: CHO; 5: CH₃ Pharmaceutical intermediate

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group in the main compound enhances metabolic stability compared to trifluoromethyl groups (e.g., in ’s analog), as fluorinated alkyl chains resist oxidative degradation .
Reactivity of the Aldehyde Group

All compounds retain the aldehyde at position 4, enabling condensation reactions to form hydrazones, oximes, or imines. However, steric hindrance from bulky groups (e.g., dichlorophenoxy in ) may slow reaction kinetics compared to less hindered analogs .

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to present a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C8H9F3N2O
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 288251-53-6

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

CompoundTargetIC50 (µM)Reference
This compoundBRAF(V600E)0.5
This compoundEGFR0.8

These findings suggest that the compound may act as a potent inhibitor against specific oncogenic pathways.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In particular, studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines.

StudyCompoundModelResult
Burguete et al. (2014)Pyrazole derivativeCarrageenan-induced edema in miceSignificant reduction in edema comparable to indomethacin

This indicates that this compound may possess similar anti-inflammatory effects.

3. Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of pyrazole derivatives have also been explored. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli10
This compoundAspergillus niger20

These results suggest that this compound may be effective against various pathogenic microorganisms .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of pyrazole derivatives, researchers synthesized several compounds and tested their activity against BRAF(V600E) mutant cancer cells. The results showed that compounds with trifluoroethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of pyrazole derivatives using a mouse model of inflammation. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in serum samples, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazolone precursor undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent alkylation with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) introduces the trifluoroethyl group at the N1 position. Alternative methods include nucleophilic substitution of 5-chloro precursors under basic conditions (e.g., K₂CO₃) to replace chlorine with functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹).
  • X-ray crystallography for unambiguous structural determination, particularly to resolve steric effects from the trifluoroethyl group .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Q. How is the aldehyde functional group utilized in downstream applications?

The aldehyde moiety serves as a versatile handle for condensation reactions (e.g., forming Schiff bases with amines) or cyclization to generate fused heterocycles like pyrazolo[3,4-c]pyrazoles. Such transformations are critical in medicinal chemistry for bioactivity optimization .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution steps be mitigated during synthesis?

Optimize reaction conditions by:

  • Using polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions.
  • Employing elevated temperatures (80–100°C) for faster kinetics while monitoring decomposition .

Q. What computational approaches predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations analyze charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These studies guide reactivity predictions, such as electrophilic attack sites on the pyrazole ring or aldehyde group .

Q. How do steric and electronic factors influence regioselectivity in substitution reactions?

The trifluoroethyl group at N1 introduces steric hindrance, directing substitutions to the less hindered C5 position. Electron-withdrawing effects from the trifluoromethyl group further deactivate the pyrazole ring, favoring nucleophilic attacks at the aldehyde-bearing C4 position. Computational modeling (e.g., Mulliken charges) validates these trends .

Q. What challenges arise in crystal structure determination, and how are they addressed?

Challenges include:

  • Hygroscopicity : Store samples under inert atmospheres or use rapid crystallization.
  • Disorder in the trifluoroethyl group : Apply restraints during refinement or collect low-temperature data (e.g., 100 K) to improve resolution .

Methodological Considerations

Q. How to troubleshoot byproduct formation during Vilsmeier-Haack reactions?

Common byproducts (e.g., over-formylated derivatives) arise from excess POCl₃/DMF. Mitigation strategies include:

  • Strict stoichiometric control (1:1 molar ratio of pyrazolone to DMF).
  • Quenching the reaction with ice-cold water to limit side reactions .

Q. What purification methods are effective for isolating the final product?

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities.
  • Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, particularly for X-ray-quality crystals .

Applications in Heterocyclic Chemistry

Q. How is this compound used to synthesize fused heterocyclic systems?

The aldehyde group undergoes condensation with hydrazines or cycloadditions to form pyrazolo-pyridines or thieno-pyrazoles. For example, reaction with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles, which are evaluated for antimicrobial or kinase inhibitory activity .

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